4-Methyl vs. Unsubstituted Pyrazole
The 4-methyl substituent on the pyrazole ring of the target compound differentiates it from the des-methyl analog 4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol (CAS 2092227-93-3). While no direct comparative biological data are publicly available for these two specific compounds, class-level SAR from pyrazolo[3,4-d]pyridazinone kinase inhibitors demonstrates that methylation of the pyrazole ring can modulate LogP, metabolic stability, and target residency time [1]. The presence of the 4-methyl group increases calculated LogP (XLogP3) and molecular weight compared to the unsubstituted analog (191.19 vs. 177.16 g/mol), which may influence membrane permeability and protein binding .
| Evidence Dimension | Molecular weight and calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 191.19 g/mol; XLogP3 ~0.3 (estimated) |
| Comparator Or Baseline | 4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol: MW = 177.16 g/mol; XLogP3 ~-0.1 (estimated) |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔXLogP3 ≈ +0.4 log units |
| Conditions | Calculated physicochemical properties from PubChem and ChemSrc databases |
Why This Matters
For medicinal chemistry campaigns, the methyl group provides a handle for modulating lipophilicity and may improve cell permeability relative to the des-methyl analog, but experimental validation is required.
- [1] Wang, Y. et al. J. Med. Chem. 2019. Pyrazolo[3,4-d]pyridazinone FGFR inhibitors SAR. View Source
